Cas no 16002-25-8 ((1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene)
![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene structure](https://ja.kuujia.com/scimg/cas/16002-25-8x500.png)
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene 化学的及び物理的性質
名前と識別子
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- (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
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- インチ: 1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8+/m1/s1
- InChIKey: XCDJEPZLSGMJSM-CSMHCCOUSA-N
- SMILES: BrC[C@@H]1C[C@@H]2C=C[C@H]1C2
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 140
- トポロジー分子極性表面積: 0
- XLogP3: 2.7
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7352020-10.0g |
rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
16002-25-8 | 95% | 10g |
$3376.0 | 2023-05-29 | |
Enamine | EN300-7352020-0.5g |
rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
16002-25-8 | 95% | 0.5g |
$613.0 | 2023-05-29 | |
1PlusChem | 1P01RD92-500mg |
Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-, (1R,4R,5R)-rel- |
16002-25-8 | 95% | 500mg |
$820.00 | 2024-06-20 | |
Aaron | AR01RDHE-1g |
Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-, (1R,4R,5R)-rel- |
16002-25-8 | 95% | 1g |
$1105.00 | 2025-02-14 | |
1PlusChem | 1P01RD92-50mg |
Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-, (1R,4R,5R)-rel- |
16002-25-8 | 95% | 50mg |
$279.00 | 2024-06-20 | |
Aaron | AR01RDHE-5g |
Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-, (1R,4R,5R)-rel- |
16002-25-8 | 95% | 5g |
$3156.00 | 2023-12-15 | |
Enamine | EN300-7352020-1.0g |
rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
16002-25-8 | 95% | 1g |
$785.0 | 2023-05-29 | |
Aaron | AR01RDHE-500mg |
Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-, (1R,4R,5R)-rel- |
16002-25-8 | 95% | 500mg |
$868.00 | 2025-02-14 | |
1PlusChem | 1P01RD92-100mg |
Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-, (1R,4R,5R)-rel- |
16002-25-8 | 95% | 100mg |
$387.00 | 2024-06-20 | |
1PlusChem | 1P01RD92-10g |
Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-, (1R,4R,5R)-rel- |
16002-25-8 | 95% | 10g |
$4235.00 | 2024-06-20 |
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-eneに関する追加情報
Compound CAS No 16002-25-8: (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
The compound with CAS No 16002-25-8, known as (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene, is a bicyclic brominated compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclo[2.2.1]heptene framework, which imparts it with interesting physical and chemical properties. The bromomethyl group attached at the 5-position further enhances its reactivity and potential for functionalization in various chemical reactions.
Recent studies have highlighted the versatility of this compound in synthetic chemistry. Researchers have explored its use as a building block for constructing complex molecular architectures, particularly in the synthesis of bioactive molecules and advanced materials. The bicyclo[2.2.1]heptene system is known for its stability and rigidity, making it an ideal scaffold for drug design and development.
In terms of synthesis, the compound can be prepared through a variety of methods, including ring-closing metathesis and other olefin-based reactions. These methods allow for precise control over the stereochemistry of the molecule, which is crucial for applications in asymmetric synthesis and enantioselective catalysis.
One of the most promising areas of research involving this compound is its application in medicinal chemistry. The bromomethyl group serves as a reactive handle that can be modified to introduce various functional groups, enabling the creation of diverse pharmacophores with potential therapeutic activity. Recent studies have demonstrated its utility in designing inhibitors for key enzymes involved in cancer pathways.
Moreover, the compound has shown potential in materials science as well. Its rigid bicyclic structure makes it a candidate for applications in supramolecular chemistry and nanotechnology. Researchers are investigating its ability to form self-assembled structures under specific conditions, which could lead to novel materials with unique properties.
From an analytical standpoint, the compound has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its electronic structure and conformational preferences, further aiding in its application across various disciplines.
In conclusion, CAS No 16002-25-8 represents a versatile and valuable compound with wide-ranging applications in organic synthesis, pharmacology, and materials science. Its unique structural features and reactivity make it a subject of ongoing research interest, driving advancements in both fundamental and applied chemistry.
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